N-(Phenylacetyl)-D-alanyl-D-alanine

Description

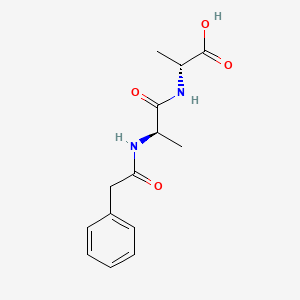

Structure

3D Structure

Properties

CAS No. |

90044-41-0 |

|---|---|

Molecular Formula |

C14H18N2O4 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H18N2O4/c1-9(13(18)16-10(2)14(19)20)15-12(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t9-,10-/m1/s1 |

InChI Key |

ITMCYDJDPJXDON-NXEZZACHSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches

Chemical Synthesis of N-(Phenylacetyl)-D-alanyl-D-alanine and Related Analogs

The chemical synthesis of this compound is a multi-step process that relies on fundamental principles of peptide chemistry. It involves the sequential formation of amide bonds under controlled conditions to ensure the correct connectivity and stereochemistry of the final product.

Solution-phase peptide synthesis (LPPS) is a conventional and effective method for constructing dipeptides like this compound. nih.gov This technique involves carrying out the reaction in a solution, which allows for straightforward purification of intermediates after each step. researchgate.net The core of the synthesis is the formation of a peptide bond between two D-alanine residues.

The process begins by activating the carboxyl group of one D-alanine molecule to make it more reactive toward the amino group of a second D-alanine molecule. nih.gov This is typically achieved using coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), are widely used for this purpose. researchgate.netebi.ac.uk These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amino group of the other D-alanine to form the peptide bond. ebi.ac.uk To improve efficiency and minimize the risk of side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. ebi.ac.uk

Once the D-alanyl-D-alanine dipeptide is formed, the phenylacetyl group is introduced. This is typically achieved by reacting the dipeptide with phenylacetyl chloride in the presence of a base, leading to the formation of an amide linkage at the N-terminus.

To ensure that the peptide bond forms between the correct amino and carboxyl groups, other reactive functional groups must be temporarily blocked. This is the central role of protective group chemistry in peptide synthesis. asm.orgbiovendor.com Without protecting groups, a random mixture of products would form, including polymers and incorrect dipeptides. ru.nl

For the synthesis of this compound, the following strategy is typically employed:

N-terminal Protection: The amino group of the first D-alanine (the C-terminal residue) is protected. Common amino-protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) and is removed with a mild acid like trifluoroacetic acid (TFA). researchgate.netnih.gov The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride and is removed with a mild base, such as a solution of piperidine. researchgate.netresearchgate.net

C-terminal Protection: The carboxyl group of the second D-alanine (which will become the N-terminal residue of the dipeptide before acylation) is protected, often as a methyl or benzyl (B1604629) ester. researchgate.netresearchgate.net These ester groups are stable during the coupling reaction but can be easily removed later by hydrolysis with a base like sodium hydroxide (B78521) or, in the case of benzyl esters, by catalytic hydrogenolysis. researchgate.net

The strategic use of these orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and subsequent reaction at specific sites, guiding the synthesis toward the desired product. asm.org

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Introduction Reagent | Cleavage Condition |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Amino | Di-tert-butyl dicarbonate | Mild Acid (e.g., Trifluoroacetic Acid) researchgate.netnih.gov |

| 9-fluorenylmethoxycarbonyl | Fmoc | Amino | Fmoc-Cl | Mild Base (e.g., Piperidine) researchgate.netresearchgate.net |

| Benzyl Ester | Bzl | Carboxyl | Benzyl alcohol | Catalytic Hydrogenolysis or Strong Acid researchgate.net |

| Methyl Ester | OMe | Carboxyl | Methanol/Acid | Base Hydrolysis (e.g., NaOH) researchgate.net |

After synthesis and deprotection, the crude product contains the target compound as well as unreacted starting materials, reagents, and side products. Therefore, rigorous purification and characterization are essential to ensure the purity and confirm the identity of the this compound.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for assessing peptide purity. wikipedia.org Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. frontiersin.orgwikipedia.org The sample is injected into a column with a non-polar stationary phase (e.g., C18), and a mobile phase with an increasing gradient of organic solvent is used for elution. frontiersin.org Impurities, being structurally different, will have different retention times from the main product. nih.gov A pure sample should ideally show a single, sharp peak in the chromatogram. nih.gov The purity is quantified by comparing the area of the main peak to the total area of all peaks. wikipedia.org

Spectroscopic Techniques: Once purified, spectroscopic methods are used to confirm the molecular structure.

Mass Spectrometry (MS): This is the gold standard for determining the molecular weight of a peptide with high accuracy. nih.govnih.gov Electrospray ionization (ESI) is a common technique used to generate peptide ions for analysis. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide, providing information about its amino acid sequence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and connectivity of atoms within the molecule. nih.gov For a compound like this compound, ¹H and ¹³C NMR can confirm the presence of the phenyl group, the acetyl moiety, and the two alanine (B10760859) residues, as well as their connections.

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition and quantity of a peptide, confirming that the molar ratio of the constituent amino acids is correct. nih.gov

Table 2: Key Techniques for Purity Assessment and Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment & Purification | Separation based on hydrophobicity, quantification of purity. frontiersin.org |

| Mass Spectrometry (MS) | Identity Confirmation | Precise molecular weight and amino acid sequence (via MS/MS). nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed 3D structure and atomic connectivity. nih.gov |

| Amino Acid Analysis (AAA) | Compositional Verification | Confirms the type and ratio of amino acids. nih.gov |

Enzymatic Derivatization and Analog Generation for Research Purposes

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymes. For the synthesis of this compound and its analogs, enzymes offer unparalleled control over stereochemistry, which is crucial given the presence of D-amino acids.

The dipeptide D-alanyl-D-alanine is the direct precursor to the final compound. D-alanyl-D-alanine ligase (Ddl), an enzyme from the ATP-grasp ligase family, is responsible for synthesizing this dipeptide in bacteria as part of cell wall construction. nih.govwikipedia.org This enzyme can be harnessed for the in vitro biosynthesis of the D-Ala-D-Ala precursor. nih.gov

The mechanism of Ddl involves two main steps:

Activation: The enzyme first catalyzes the phosphorylation of the carboxyl group of one D-alanine molecule by ATP, forming a reactive D-alanyl-phosphate intermediate. ebi.ac.uknih.gov

Ligation: The amino group of a second D-alanine molecule then attacks this activated intermediate, forming the D-alanyl-D-alanine dipeptide and releasing inorganic phosphate (B84403). ebi.ac.uknih.gov

The use of Ddl for precursor synthesis is highly advantageous because it is stereospecific for D-alanine, ensuring the formation of the correct D-D isomer, which can be challenging to achieve with purely chemical methods without extensive purification. nih.gov While some Ddl enzymes are highly specific for D-alanine, others exhibit broader substrate specificity, accepting other D-amino acids like D-serine and D-cysteine, which allows for the enzymatic synthesis of a variety of D-dipeptide analogs. nih.gov

The generation of analogs of this compound requires a ready supply of various D-amino acids with high chiral purity. D-amino acids are less common in nature than their L-counterparts, and their production can be a bottleneck. N-Acyl-D-amino acid amidohydrolases (also known as D-aminoacylases) are enzymes that provide an elegant solution for producing optically pure D-amino acids. wikipedia.orgnih.gov

This enzymatic method typically starts with a racemic mixture of an N-acylated amino acid (a mixture of N-acyl-D-amino acid and N-acyl-L-amino acid), which is often easier to produce chemically. The N-Acyl-D-amino acid amidohydrolase then specifically catalyzes the hydrolysis of the amide bond in the N-acyl-D-amino acid, releasing the free D-amino acid and the acyl group. wikipedia.org The unreacted N-acyl-L-amino acid remains unchanged.

Because the free D-amino acid has very different physicochemical properties from the acylated L-form, the two can be easily separated. This process, known as kinetic resolution, is a powerful method for the industrial production of various D-amino acids that can serve as building blocks for synthesizing a diverse library of analogs for research and development. asm.org

Stereochemical Control and Chiral Purity Considerations in Synthesizing Dipeptide Analogs

The synthesis of dipeptide analogs such as this compound demands stringent control over stereochemistry to ensure the desired biological activity and to avoid the potential for undesired effects from stereoisomeric impurities. The presence of two chiral centers in the D-alanyl-D-alanine backbone necessitates synthetic strategies that can selectively produce the D,D-diastereomer with high chiral purity. This section explores the critical aspects of stereochemical control and the analytical methods employed to verify the chiral integrity of these dipeptide analogs.

The primary challenge in synthesizing this compound lies in forming the peptide bond between two D-alanine residues and subsequently introducing the N-phenylacetyl group without causing racemization at either of the chiral centers. Racemization, the conversion of a chiral molecule into its enantiomer, is a significant concern in peptide synthesis, particularly during the activation of the carboxylic acid group of the N-terminal amino acid.

Chemical Synthesis Strategies

In chemical synthesis, the D-alanyl-D-alanine dipeptide is typically formed first, followed by N-acylation with phenylacetic acid or a reactive derivative. To control the stereochemistry during the peptide bond formation, protecting groups are employed for the amine and carboxylic acid functionalities that are not involved in the coupling reaction.

Common coupling reagents used to facilitate the formation of the amide bond include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress racemization. The choice of coupling reagent and additives is critical for maintaining the chiral integrity of the amino acids.

A study on the amidation of N-acetyl-L-phenylalanine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent highlighted the potential for racemization. nih.gov The extent of racemization was found to be highly dependent on the base used in the reaction. nih.gov While this study focused on a different N-acylated amino acid, the findings are highly relevant to the synthesis of this compound, as the mechanism of racemization is similar. The data from this study, illustrating the effect of different bases on the diastereomeric excess (d.e.), is summarized in the table below.

| Base | Diastereomeric Excess (d.e. %) |

|---|---|

| Triethylamine (TEA) | 50 |

| Diisopropylethylamine (DIPEA) | 60 |

| Pyridine | 80 |

| 2,6-Lutidine | 75 |

This table is based on data from a study on the racemization of N-acetyl-L-phenylalanine during TBTU-mediated amidation and is presented to illustrate the influence of the base on stereochemical outcomes in N-acylated amino acid coupling reactions. nih.gov

The N-acylation of the pre-formed D-alanyl-D-alanine dipeptide with phenylacetyl chloride or phenylacetic acid activated with a coupling reagent is the final step. Careful selection of the reaction conditions, including the solvent and temperature, is crucial to prevent epimerization of the chiral centers.

Chemoenzymatic Approaches

Chemoenzymatic methods offer a powerful alternative for the synthesis of D-amino acid-containing dipeptides with high stereoselectivity. nih.gov These approaches often utilize enzymes that are specific for D-amino acids, thereby ensuring the formation of the desired stereoisomer.

One key enzyme in this context is D-alanine-D-alanine ligase (Ddl), which catalyzes the formation of the D-alanyl-D-alanine dipeptide from two molecules of D-alanine in an ATP-dependent manner. nih.govnih.gov The high stereospecificity of Ddl makes it an excellent tool for producing the D,D-dipeptide backbone with exceptional chiral purity.

Following the enzymatic synthesis of the D-alanyl-D-alanine, the N-phenylacetyl group can be introduced chemically. Alternatively, enzymatic N-acylation could be explored. While specific enzymes for the N-phenylacetylation of D-alanyl-D-alanine are not extensively documented, research into enzymes with broad substrate specificity, such as certain acylases or lipases, could provide a biocatalytic route for this transformation under mild conditions that preserve the stereochemical integrity of the dipeptide. The synthesis of various D-amino acid-containing dipeptides, including LD-, DL-, and DD-dipeptides, has been successfully demonstrated using adenylation domains from nonribosomal peptide synthetases, highlighting the potential of enzymatic methods. nih.govelsevierpure.com

Analytical Techniques for Chiral Purity Assessment

Verifying the chiral purity of the synthesized this compound is a critical step. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers and diastereomers. chiraltech.com The sample is passed through a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. The peak areas in the resulting chromatogram can be used to determine the enantiomeric or diastereomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR to induce chemical shift differences between enantiomers or diastereomers, allowing for their quantification. researchgate.net

Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate volatile derivatives of the chiral compound.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary. The use of chiral selectors in the background electrolyte enables the separation of stereoisomers. mdpi.com

These analytical methods are essential for quality control and to ensure that the synthesized this compound meets the required stereochemical purity for its intended application. The choice of method often depends on the specific properties of the compound and the available instrumentation.

Advanced Conformational and Structural Investigations of N Phenylacetyl D Alanyl D Alanine

Theoretical and Computational Conformational Analysis

The three-dimensional structure of N-(Phenylacetyl)-D-alanyl-D-alanine is not static; rather, it exists as an ensemble of conformations in solution. Understanding this dynamic behavior is fundamental to appreciating how it is recognized by enzymes. Theoretical and computational methods are indispensable tools for exploring this conformational landscape.

Molecular Mechanics and Force Field Parameterization for Peptide Models

Molecular mechanics (MM) is a computational method that models molecules as a collection of atoms held together by bonds, treating them as balls and springs. The energy of a given conformation is calculated using a force field, which is a set of equations and associated parameters that describe the potential energy of the system. For peptide models like this compound, accurate force field parameterization is crucial for obtaining meaningful results.

The process involves several steps:

Initial Parameter Generation: Initial bonding (bond lengths, angles) and non-bonded (van der Waals) parameters are often taken from general force fields designed for organic or biological molecules, such as the General Amber Force Field (GAFF). frontiersin.org

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on smaller fragments of the molecule (e.g., an alanine (B10760859) dipeptide model) to determine its electronic structure and conformational energy profile. frontiersin.orgnih.gov These calculations provide a benchmark for the MM parameters.

Charge Fitting: Partial atomic charges, which are critical for describing electrostatic interactions, are calculated to fit the electrostatic potential (ESP) derived from QM calculations. The Restrained Electrostatic Potential (RESP) charge model is a common method used to ensure chemical reasonableness. frontiersin.org

Dihedral Parameter Optimization: The torsional or dihedral parameters (e.g., for the peptide backbone angles φ and ψ) are adjusted to make the MM potential energy surface match the benchmark QM data for key conformations. escholarship.org

Several well-established force fields are commonly used for peptide simulations. The choice of force field can significantly impact the results of subsequent simulations. nih.gov

Table 1: Common Force Fields for Peptide Simulations

| Force Field Family | Key Features |

|---|---|

| AMBER (e.g., ff14SB, ff19SB) | Widely used for proteins and nucleic acids; continuously updated to improve accuracy for backbone and side-chain conformations. frontiersin.orgnih.gov |

| CHARMM (e.g., CHARMM36m) | Extensively parameterized for a wide range of biomolecules, including lipids and carbohydrates, making it suitable for membrane protein simulations. escholarship.orgrsc.org |

| OPLS (e.g., OPLS-AA/M) | Optimized for accurately reproducing the properties of liquids, making it a strong choice for simulations in aqueous solution. escholarship.org |

| GAFF (General Amber Force Field) | Designed for drug-like small organic molecules, often used in conjunction with protein force fields for ligand-binding studies. frontiersin.org |

For this compound, a combination of a protein force field (like AMBER or CHARMM) for the D-alanyl-D-alanine portion and a general organic force field (like GAFF) for the N-terminal phenylacetyl group would be a standard approach. frontiersin.org

Molecular Dynamics Simulations to Explore Conformational Space

Once a force field is established, molecular dynamics (MD) simulations can be used to explore the vast conformational space of the peptide. MD simulations solve Newton's equations of motion for the system, allowing researchers to observe how the molecule moves and flexes over time in a simulated environment (typically water). nih.gov

These simulations provide detailed information on the preferred conformations of the peptide, defined by the dihedral angles of the backbone (φ and ψ). The results are often visualized using a Ramachandran plot, which maps the distribution of these angles. For an alanine dipeptide model, specific regions of the plot correspond to stable secondary structures like right-handed alpha-helices (αR), left-handed helices (αL), and polyproline II (PII) helices. nih.govresearchgate.net

Enhanced sampling techniques, such as metadynamics, can be employed to overcome high energy barriers and ensure a more thorough exploration of the conformational landscape, leading to the calculation of the free energy surface (FES). researchgate.netarxiv.org The FES reveals the relative stabilities of different conformational states and the energy barriers between them.

Table 2: Representative Conformational Angles (φ, ψ) for Alanine Dipeptide from a Polarizable Force Field Simulation

| Conformation | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| β2 | -144.0 | 158.0 | 0.00 |

| PII | -75.0 | 150.0 | 0.81 |

| αR | -72.0 | -37.0 | 1.14 |

| αL | 55.0 | 45.0 | 2.50 |

(Data adapted from a study using a polarizable force field (POSSIM) and QM calculations as a reference. The β2 conformation is the global minimum for the isolated dipeptide.) nih.gov

Comparative Conformational Analysis with Beta-Lactam Antibiotics and Natural Substrates

A cornerstone of understanding the action of penicillin and related β-lactam antibiotics is the theory of conformational analogy. This theory posits that the rigid, strained ring system of a β-lactam antibiotic mimics the transition state of the natural D-alanyl-D-alanine substrate as it is cleaved by DD-peptidases. nih.gov

This compound serves as a crucial model for this natural substrate. Computational studies have compared the three-dimensional structures of penicillins and cephalosporins with the low-energy conformations of D-alanyl-D-alanine peptides. nih.gov The key finding is that the conformation of the D-alanyl-D-alanine terminus of bacterial cell wall precursors is structurally similar to the core of penicillin. Specifically, the non-planar, acylated D-Ala-D-Ala peptide backbone can adopt a conformation where the scissile peptide bond is positioned in a way that resembles the reactive β-lactam ring. nih.gov This conformational mimicry allows the antibiotic to enter the enzyme's active site and act as a suicide inhibitor.

Structural Elucidation of this compound in Complex with Target Enzymes

While computational methods provide a dynamic picture, experimental techniques are required to visualize the static, bound conformation of the peptide within an enzyme's active site. X-ray crystallography is the primary tool for this purpose.

Strategies for Co-crystallization with DD-Peptidases and Beta-Lactamases

Obtaining a crystal of a peptide bound to its target enzyme is a non-trivial process. The goal is to trap the enzyme-ligand complex in a stable state long enough for a well-ordered crystal lattice to form. Since this compound is a substrate that would be rapidly turned over by an active DD-peptidase, specific strategies are needed.

One common approach is to use substrate analogs that bind to the active site but are resistant to cleavage. Another is to use mutant forms of the enzyme that have reduced catalytic activity. For crystallizing complexes with the natural substrate, one might employ cryo-crystallography techniques, where the reaction is slowed by freezing the crystal at various time points.

The most successful and informative strategy in this field has been to use β-lactam antibiotics as proxies for the substrate's transition state. nih.gov These molecules form a stable covalent acyl-enzyme intermediate by reacting with the active site serine residue, effectively trapping the enzyme in a state that is structurally informative about substrate binding. The resulting crystals can then be analyzed to infer how the natural substrate, like this compound, would bind just prior to reaction.

High-Resolution X-ray Crystallography of Enzyme-Ligand Complexes

High-resolution X-ray crystallography has provided atomic-level details of how β-lactam antibiotics bind to DD-peptidases, such as the well-studied enzyme from Streptomyces R61. nih.gov These structures reveal that the antibiotic forms a covalent bond with a key active site serine residue (Ser62 in the R61 enzyme).

Based on the positions of these bound inhibitors, researchers have successfully modeled the binding of peptide substrates like L-lysyl-D-alanyl-D-alanine. nih.gov These models show that the substrate fits snugly into the active site, with its terminal D-Ala-D-Ala portion making critical hydrogen-bonding interactions with the backbone of a conserved β-strand. The phenylacetyl group of this compound would occupy a hydrophobic pocket, similar to the side chain of penicillin G. This binding mode positions the scissile peptide bond perfectly for nucleophilic attack by the active site serine, initiating the cross-linking reaction. The combination of X-ray data from inhibitor complexes and computational modeling provides a detailed and chemically precise picture of enzyme-substrate recognition. researchgate.net

Table 3: Example Crystallographic Data for an Inhibitor-Enzyme Complex

| Parameter | Value |

|---|---|

| Enzyme | Streptomyces R61 DD-peptidase |

| Ligand | Cephalosporin C (bound as acyl-enzyme complex) |

| PDB ID | (Example: 3PTE) |

| Resolution | 2.3 Å |

| Key Active Site Residue | Serine 62 (covalently modified) |

| Key Interaction | Hydrogen bonds between ligand and conserved β-strand (residues 297-303) |

(Data based on findings from crystallographic studies of DD-peptidases.) nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR studies provide critical data on its conformational preferences, which are essential for understanding its interaction with biological targets.

The chemical shifts of the amide (NH) protons are particularly sensitive to their environment and involvement in hydrogen bonding. In studies of similar peptides, changes in these chemical shifts upon interaction with a receptor molecule, like the antibiotic vancomycin (B549263), provide strong evidence for the specific points of contact. For instance, a significant downfield shift of an NH proton signal indicates its participation in a hydrogen bond.

Furthermore, Nuclear Overhauser Effect (NOE) data reveals through-space proximities between protons that are not directly connected by chemical bonds. The presence and intensity of NOE cross-peaks are used to calculate interproton distances, which serve as constraints in molecular modeling to generate a family of solution-state structures consistent with the experimental data. For flexible molecules like this compound, this typically results in an ensemble of conformations rather than a single static structure, reflecting the molecule's dynamic nature in solution. nih.govmdpi.com

The following table presents typical ¹H NMR chemical shift ranges for the core components of N-acyl-D-alanine derivatives in deuterated water (D₂O), based on data for D-alanine and N-acetyl-D-alanine. These values serve as a foundational reference for the analysis of the more complex this compound structure.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for N-Acyl-D-alanine Components in D₂O

| Proton | Functional Group | Typical Chemical Shift (ppm) |

| α-CH | Alanine | 3.7 - 4.0 |

| β-CH₃ | Alanine | 1.4 - 1.5 |

| CH₂ | Phenylacetyl | ~3.6 |

| Aromatic | Phenylacetyl | 7.2 - 7.4 |

| NH | Amide | 8.0 - 8.5 (in non-exchanging solvents) |

Note: Chemical shifts can vary depending on solvent, pH, and temperature. The amide proton is typically not observed in D₂O due to solvent exchange.

Stereochemical Determinants of Molecular Recognition and Binding Affinities

The precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is fundamental to its ability to be recognized by and bind to its molecular targets, most notably glycopeptide antibiotics such as vancomycin. The D-alanyl-D-alanine (D-Ala-D-Ala) terminus is the key epitope for this molecular recognition.

The binding interaction between vancomycin and the D-Ala-D-Ala moiety is a classic example of stereospecific molecular recognition, primarily driven by the formation of a network of five crucial hydrogen bonds. chemicalbook.com These hydrogen bonds form between the backbone of the vancomycin molecule and the peptide backbone of the ligand. This interaction is so specific that even minor changes to the stereochemistry or chemical nature of the D-Ala-D-Ala terminus can dramatically reduce binding affinity.

The most striking illustration of this stereochemical control is seen in vancomycin-resistant bacteria. These organisms have evolved a mechanism to replace the terminal D-alanine with a D-lactate (D-Lac), forming a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. chemicalbook.comharvard.edu This seemingly small change—replacing an amide (NH) group with an ester (O) group—eliminates a critical hydrogen bond and introduces lone-pair repulsion between the ligand and the antibiotic. chemicalbook.comnih.gov The consequence is a staggering ~1000-fold reduction in binding affinity, which is sufficient to confer resistance. chemicalbook.comharvard.edu

Similarly, the stereochemistry at the chiral centers of the alanine residues is paramount. Vancomycin exhibits exceptional selectivity for the D-Ala-D-Ala sequence over its other stereoisomers, such as L-Ala-D-Ala or D-Ala-L-Ala. nih.gov This highlights that the precise spatial orientation of the methyl side chains and the peptide backbone of the ligand is required for a snug fit into the binding pocket of the receptor. Studies have shown that hydrophobic interactions between the methyl groups of the D-Ala-D-Ala sequence and non-polar regions of vancomycin also contribute to the binding energy. nih.gov

The thermodynamic parameters for the binding of N-acyl-D-Ala-D-Ala analogues to vancomycin have been quantified using techniques like isothermal titration calorimetry (ITC). These studies reveal that the binding is a highly favorable process, characterized by a large negative change in Gibbs free energy (ΔG), driven primarily by a significant enthalpic contribution (ΔH) from the hydrogen bond formation. nih.gov

Interactive Data Table: Comparative Binding Affinities of Vancomycin for D-Ala-D-Ala and D-Ala-D-Lac Termini

| Ligand Terminus | Key Structural Difference | Relative Binding Affinity | Consequence for Vancomycin Efficacy |

| N-acyl-D-Alanyl-D-Alanine | Amide bond at terminus | High (Kₐ ~10⁵ M⁻¹) nih.gov | Susceptibility to antibiotic |

| N-acyl-D-Alanyl-D-Lactate | Ester bond at terminus | Low (~1000-fold reduction) chemicalbook.comharvard.edu | Resistance to antibiotic |

| N-acyl-D-Alanyl-D-Serine | Hydroxymethyl side chain | Reduced iucr.org | Lower susceptibility |

Mechanistic Enzymology and Molecular Interactions

of DD-Peptidase Activity

DD-peptidases are bacterial enzymes essential for the final stages of peptidoglycan synthesis, the structural component of the bacterial cell wall. They catalyze the cross-linking of peptide chains, a process that is a key target for beta-lactam antibiotics. The substrate N-(Phenylacetyl)-D-alanyl-D-alanine mimics the natural D-alanyl-D-alanine terminus of peptidoglycan precursors, making it a valuable tool for studying DD-peptidase activity.

Kinetic Characterization of Enzyme-Substrate Interactions

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the affinity of the enzyme for the substrate and the maximum rate of the reaction. For many DD-peptidases, the Km values for small peptide substrates are often in the millimolar range, suggesting a relatively low affinity in vitro. unc.edu However, the in vivo context, where the substrate is localized at the cell membrane, may result in a higher effective concentration. The catalytic rate (kcat) for these enzymes can also vary significantly. unc.edu

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Streptomyces R61 DD-peptidase | N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | >1 | - | - |

| Actinomadura R39 DD-peptidase | Thiolester analog of D-Ala-D-Ala | - | - | - |

Note: Specific values for this compound are not available in the cited literature. The table presents data for analogous substrates to illustrate typical kinetic parameters.

Analysis of Acylation and Deacylation Transition States

The catalytic mechanism of DD-peptidases proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate (acylation) followed by its breakdown (deacylation). nih.govoup.com This process involves transition states that can be investigated using techniques such as kinetic isotope effects (KIEs). wikipedia.orgnih.gov A KIE occurs when replacing an atom with one of its heavier isotopes alters the rate of a reaction, providing clues about the bond-breaking and bond-forming events in the rate-determining step. wikipedia.org

While specific studies on the kinetic isotope effects for the hydrolysis of this compound by DD-peptidases are not documented, the general principles of KIE analysis are applicable. wikipedia.orgnih.gov For instance, a primary KIE would be expected if the cleavage of the C-N bond in the D-alanyl-D-alanine moiety is part of the rate-limiting step.

Furthermore, computational methods can be employed to model the free energy profile of the reaction, mapping the energy landscape of the acylation and deacylation steps. nih.govresearchgate.net Such profiles illustrate the energy barriers for the formation and breakdown of the tetrahedral intermediates and the acyl-enzyme itself. These computational studies can reveal the roles of active site residues in stabilizing the transition states.

Influence of Subtle Substrate Modifications on Catalytic Efficiency and Specificity

The specificity of DD-peptidases is highly dependent on the structure of the substrate, particularly the D-alanyl-D-alanine terminus. Subtle modifications to the substrate molecule can have a profound impact on the catalytic efficiency (kcat/Km) and specificity of the enzyme.

Studies on various peptide analogs have shown that DD-peptidases exhibit strict stereospecificity, with a strong preference for a D-amino acid at the penultimate position. unc.edu While some tolerance is observed at the C-terminal position, where glycine (B1666218) can sometimes be substituted for D-alanine, this typically leads to a significant decrease in activity. unc.edu The nature of the side chain of the N-terminal acyl group also influences substrate recognition and turnover. Research on a range of DD-peptidases has demonstrated that the enzymes from different bacterial species can have distinct preferences for the N-acyl group, reflecting the diversity of peptidoglycan structures across bacteria. unc.edumdpi.com

Beta-Lactamase Hydrolysis Mechanisms and Analog Reactivity

Beta-lactamases are enzymes that confer antibiotic resistance by hydrolyzing the amide bond in the beta-lactam ring of antibiotics like penicillin and cephalosporins. These enzymes are evolutionarily related to DD-peptidases, sharing a similar catalytic mechanism. oup.comnih.gov

Comparative Kinetics of this compound Analogs with Class A, B, C, and D Beta-Lactamases

The reactivity of substrates resembling the D-alanyl-D-alanine motif, such as thiolester analogs, has been investigated with different classes of beta-lactamases (A, B, C, and D). These studies reveal interesting differences in substrate specificity.

For example, while DD-peptidases are highly specific for a D-residue at the penultimate position, some beta-lactamases, particularly from Class C, can hydrolyze thiolesters with an L-amino acid at this position, sometimes even more efficiently than the corresponding D-isomer. unc.edu Class C and D beta-lactamases have also been shown to hydrolyze thiolesters with an L-amino acid at the C-terminal position. unc.edu This breakdown in stereospecificity highlights a key functional divergence between DD-peptidases and beta-lactamases. unc.edu

| Beta-Lactamase Class | Enzyme Example | Reactivity with D-Ala-D-Xaa Analogs | Reactivity with L-Ala-D-Xaa Analogs |

| Class A | TEM-1 | - | - |

| Class B | Bacillus cereus 569/H/9 | Hydrolyzes substrates | Less sensitive to stereochemistry |

| Class C | Enterobacter cloacae P99 | Hydrolyzes substrates | Can hydrolyze with higher efficiency |

| Class D | OXA-10 | Hydrolyzes substrates | Can hydrolyze |

Note: This table provides a qualitative comparison based on available literature. Specific kinetic data for this compound analogs across all classes is limited.

Structural Basis for Differential Substrate Recognition by Beta-Lactamases versus DD-Peptidases

One significant difference is the greater solvent exposure of the active site in beta-lactamases compared to DD-peptidases. oup.com In many DD-peptidases, the active site is more buried, which is thought to protect the acyl-enzyme intermediate from hydrolysis by water, favoring the transpeptidation reaction. oup.com In contrast, the more open active site of beta-lactamases facilitates the access of water molecules, promoting the rapid deacylation and hydrolysis of beta-lactam antibiotics. oup.com

Furthermore, the specific amino acid residues lining the active site pocket differ between the two enzyme families. These residues are responsible for the precise positioning of the substrate and for stabilizing the transition states. For example, the loops surrounding the active site in different classes of beta-lactamases show structural variations that accommodate different beta-lactam side chains, contributing to their diverse substrate spectra. nih.gov The structural mimicry between beta-lactam antibiotics and the D-alanyl-D-alanine substrate is fundamental to their interaction with both DD-peptidases and beta-lactamases. researchgate.netresearchgate.net Superimposition of their structures reveals how the core of beta-lactams can fit into the active sites of these enzymes in a manner similar to the natural substrate. researchgate.net

Free Energy Landscape Analysis of Hydrolytic Pathways Mediated by Beta-Lactamases

The hydrolysis of substrates by β-lactamases, a key mechanism of bacterial resistance to β-lactam antibiotics, is a well-studied enzymatic process. While this compound is not a β-lactam itself, it serves as a structural analog of the acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors, the natural substrates for penicillin-binding proteins (PBPs). nih.govnih.govresearchgate.net Given the evolutionary relationship between PBPs and serine β-lactamases, the hydrolysis of this compound by these enzymes can be analyzed within a similar mechanistic framework. nih.gov

The hydrolytic pathway mediated by serine β-lactamases involves a two-step process: acylation and deacylation. nih.govresearchgate.netebi.ac.uk In the acylation step, a nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the substrate's scissile peptide bond. nih.govresearchgate.net This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the C-terminal D-alanine. The subsequent deacylation step involves the hydrolysis of the acyl-enzyme intermediate by a water molecule, regenerating the free enzyme and releasing the N-(Phenylacetyl)-D-alanyl portion of the original substrate. nih.govpolyu.edu.hk

While specific experimental data on the free energy profile for the hydrolysis of this compound by β-lactamases is not extensively available, the key energetic milestones can be inferred from the general mechanism. The binding of the substrate to the enzyme active site would be the initial step, followed by the transition state for acylation, the acyl-enzyme intermediate, the transition state for deacylation, and finally the products. The stability of the acyl-enzyme intermediate is a critical factor; a very stable intermediate would result in slow turnover and potential inhibition of the enzyme.

Table 1: Proposed Steps in the Hydrolytic Pathway of this compound by a Serine β-Lactamase

| Step | Description | Key Intermediates/Transition States |

| 1. Substrate Binding | This compound binds to the active site of the β-lactamase. | Enzyme-Substrate Complex (E·S) |

| 2. Acylation | The active site serine performs a nucleophilic attack on the peptide bond between the two D-alanine residues. | Acylation Transition State (TS1) |

| 3. Acyl-Enzyme Formation | Formation of a covalent bond between the enzyme and the N-(Phenylacetyl)-D-alanyl moiety, with the release of the terminal D-alanine. | Acyl-Enzyme Intermediate (E-Acyl) |

| 4. Deacylation | A water molecule, activated by a general base residue in the active site, attacks the ester linkage of the acyl-enzyme intermediate. | Deacylation Transition State (TS2) |

| 5. Product Release | The hydrolyzed product, N-(Phenylacetyl)-D-alanine, is released, and the enzyme is regenerated. | Enzyme-Product Complex (E·P) |

Allosteric Modulation of Enzyme Activity by Peptidoglycan Components and Related Ligands

Allosteric modulation is a fundamental biological regulatory mechanism where the binding of a ligand to a site on a protein other than the active site influences the protein's activity. In the realm of bacterial enzymes, peptidoglycan components and their analogs, such as this compound, are recognized as potential allosteric modulators.

While direct evidence for the allosteric modulation of β-lactamases by this compound is not extensively documented, the principle has been established for related enzymes. For instance, the activity of certain enzymes can be regulated by the binding of their substrates or substrate analogs to an allosteric site. nih.gov This binding can induce conformational changes that are transmitted to the active site, thereby altering the enzyme's catalytic efficiency.

In the context of antibiotic resistance, the binding of peptidoglycan fragments to allosteric sites on resistance-conferring enzymes can be a crucial part of their function. This suggests that this compound, by mimicking a natural component of the bacterial cell wall, could potentially interact with allosteric sites on β-lactamases or associated regulatory proteins. Such an interaction could either enhance or inhibit the enzyme's hydrolytic activity, depending on the specific enzyme and the conformational changes induced.

The potential for allosteric modulation introduces a layer of complexity to the understanding of enzyme kinetics that goes beyond the classical Michaelis-Menten model. It suggests that the local concentration of peptidoglycan fragments within the bacterial periplasm could influence the efficiency of β-lactamase-mediated antibiotic inactivation.

Table 2: Principles of Allosteric Modulation by Peptidoglycan-Related Ligands

| Principle | Description | Potential Effect on β-Lactamase Activity |

| Ligand Binding | A peptidoglycan analog like this compound binds to a distinct allosteric site on the enzyme. | This binding is the initial trigger for the allosteric effect. |

| Conformational Change | The binding of the allosteric ligand induces a change in the three-dimensional structure of the enzyme. | The conformational change can propagate through the protein structure to the active site. |

| Activity Modulation | The altered conformation of the active site leads to a change in the enzyme's catalytic activity. | The activity could be either increased (allosteric activation) or decreased (allosteric inhibition). |

| Regulatory Role | This mechanism allows the cell to regulate enzyme activity in response to the presence of specific signaling molecules. | The concentration of peptidoglycan fragments could fine-tune the level of antibiotic resistance. |

Structure Activity Relationship Sar and Rational Design of Analogs

Systematic Chemical Modification of the N-Phenylacetyl Moiety and its Influence on Enzyme Interaction

The N-acyl group of D-alanyl-D-alanine peptides plays a significant role in their recognition and processing by bacterial enzymes. While the N-phenylacetyl group is a common synthetic choice, studies on related acyl-D-alanyl-D-alanine structures indicate that the nature of this acyl group is crucial for enzyme interaction. For instance, in the context of DD-peptidases, the enzyme's specificity can be highly directed towards the N-terminus of peptidoglycan fragments. unc.edu

Impact of Stereochemical Inversions and D-Amino Acid Substitutions within the Dipeptide Core on Target Binding and Reactivity

The stereochemistry of the dipeptide core is fundamental to its biological activity. The D-configuration of both alanine (B10760859) residues is a hallmark of bacterial peptidoglycan precursors, making it a key target for antibiotics and a subject of interest for analog design. nih.gov

Stereochemical inversion from D- to L-amino acids at either the penultimate or terminal position has profound effects. For binding to vancomycin (B549263), it is established that the terminal and subterminal residues must be either glycine (B1666218) or of the D-configuration for a stable complex to form. nih.govnih.gov The introduction of L-amino acids would disrupt the necessary hydrogen bonding network.

Substituting the D-alanine residues with other D-amino acids has been explored to modulate properties like enzymatic resistance and target specificity. Increasing the number of D-amino acid substitutions in peptides has been shown to enhance their resistance to enzymatic degradation. nih.gov However, such substitutions can also influence cytotoxicity. nih.gov D-alanine-D-alanine ligases (Ddl), the enzymes responsible for synthesizing the D-Ala-D-Ala dipeptide, exhibit varying degrees of substrate tolerance. nih.gov While some are highly specific for D-alanine, others can accept D-serine, D-threonine, and D-cysteine, leading to the synthesis of different D-amino acid dipeptides. nih.gov This indicates that enzymes interacting with the D-Ala-D-Ala terminus can accommodate variations in the side chain, albeit with potential changes in binding affinity and reactivity.

The following table summarizes the substrate specificity of various D-alanine-D-alanine ligases:

Table 1: Substrate Specificities of Recombinant D-alanine-D-alanine Ligases (Ddl)| Enzyme Source | Accepted Substrates (in addition to D-alanine) |

|---|---|

| Escherichia coli K12 (EcDdlB) | D-serine, D-threonine, D-cysteine, Glycine |

| Oceanobacillus iheyensis JCM 11309 (OiDdl) | High specificity for D-alanine |

| Synechocystis sp. PCC 6803 (SsDdl) | D-serine, D-threonine, D-cysteine, Glycine |

| Thermotoga maritima ATCC 43589 (TmDdl) | D-serine, D-threonine, D-cysteine, Glycine |

Data sourced from a study on the substrate specificities of recombinant Ddls. nih.gov

Side-Chain Modifications on Penultimate and Terminal Alanine Residues and their Effect on Enzyme Specificity

Modification of the methyl side chains of the two alanine residues in the D-alanyl-D-alanine motif is a key strategy for probing and altering enzyme specificity. The size and nature of these side chains significantly influence the affinity for target molecules like vancomycin and enzymes such as DD-peptidases.

Studies on vancomycin binding have revealed that the size of the side chain in both the terminal and subterminal D-amino acid residues greatly affects the stability of the complex, with the methyl group of D-alanine being optimal in each position. nih.govnih.gov This suggests a tightly constrained binding pocket.

In the context of enzyme specificity, D-alanine-D-alanine ligases from different bacterial species show varied tolerance to side-chain modifications. As mentioned previously, ligases from E. coli, Synechocystis sp., and T. maritima can utilize D-amino acids with different side chains, such as the hydroxyl group of D-serine and the thiol group of D-cysteine. nih.gov This broader specificity can be exploited for the enzymatic synthesis of novel dipeptides. Conversely, DD-carboxypeptidases, which cleave the terminal D-alanine, also exhibit specificity related to the side chains of the peptide substrate. nih.gov

The following table illustrates the effect of side-chain size on the binding affinity to vancomycin:

Table 2: Influence of Side-Chain Substitutions in Acyl-D-X-D-Y Peptides on Vancomycin Binding| Penultimate Residue (D-X) | Terminal Residue (D-Y) | Relative Affinity |

|---|---|---|

| Alanine | Alanine | High (Optimal) |

| Glycine | Glycine | Moderate |

| Other D-amino acids | Other D-amino acids | Generally Lower |

This table is a qualitative representation based on findings that a methyl group is the optimal side chain for both residues for vancomycin complex formation. nih.govnih.gov

Design and Synthesis of Novel Peptide Mimetics for Enhanced Mechanistic Probing

To overcome the limitations of natural peptides, such as susceptibility to degradation, and to better understand enzyme mechanisms, novel peptide mimetics of N-(Phenylacetyl)-D-alanyl-D-alanine have been designed and synthesized. These mimetics aim to reproduce the key structural features necessary for binding while offering enhanced stability or inhibitory properties.

One approach involves the use of non-hydrolyzable isosteres to mimic the transition state of the enzyme-catalyzed reaction. For example, hydroxyethylamine-based templates have been used to design inhibitors of D-alanyl-D-lactate ligase (VanA) and D-alanyl-D-alanine ligase (DdlB). nih.gov The design of these inhibitors was guided by the X-ray crystal structure of the target enzyme, and it was found that a phosphate (B84403) group attached to the hydroxyl moiety of the hydroxyethylamine isostere was crucial for inhibitory activity against both enzymes. nih.gov

Another strategy is the incorporation of bio-orthogonal handles, such as an azido (B1232118) group, into the D-alanine structure to create probes like azido-D-alanyl-D-alanine (ADA-DA). researchgate.net These probes can be metabolically incorporated into bacterial peptidoglycan and subsequently visualized, allowing for the study of cell wall dynamics. The synthesis of such molecules requires multi-step chemical processes. researchgate.net The development of these peptide mimetics provides powerful tools for probing the intricate mechanisms of bacterial cell wall biosynthesis and for the rational design of new antimicrobial agents.

Interactions with Bacterial Metabolic and Resistance Pathways

Role as a Substrate Mimic in Peptidoglycan Cross-linking Inhibition Studies

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final and critical step in the synthesis of this protective layer is the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). oup.com This cross-linking reaction typically involves the formation of a peptide bond between a donor pentapeptide chain ending in D-alanyl-D-alanine (D-Ala-D-Ala) and an acceptor peptide chain. nih.gov

N-(Phenylacetyl)-D-alanyl-D-alanine is designed to be a structural analog of the natural N-acyl-D-alanyl-D-alanine terminus of the peptidoglycan precursor. researchgate.net This mimicry allows it to act as a competitive substrate for PBPs. nih.gov By binding to the active site of these enzymes, it can be used to study the kinetics and specificity of the transpeptidation reaction. unc.edu The phenylacetyl group provides a hydrophobic anchor, facilitating its interaction with the enzyme's active site.

The use of such analogs has been instrumental in elucidating the mechanism of action of β-lactam antibiotics, which are themselves considered mimics of the D-Ala-D-Ala substrate. researchgate.net By comparing the binding and acylation efficiencies of this compound and various β-lactams with PBPs, researchers can gain insights into the structural requirements for substrate recognition and the chemical basis of enzyme inhibition. oup.comresearchgate.net

Table 1: Comparative Binding of Substrates and Inhibitors to Penicillin-Binding Proteins (PBPs)

| Molecule | Role | Interaction with PBP Active Site | Consequence |

|---|---|---|---|

| N-Acyl-D-alanyl-D-alanine | Natural Substrate | Binds and undergoes transpeptidation, releasing the terminal D-alanine. | Forms cross-linked peptidoglycan, ensuring cell wall integrity. |

| This compound | Substrate Mimic | Competitively binds to the active site, can be a substrate for some PBPs. | Used in studies to probe enzyme activity and specificity. nih.govunc.edu |

| β-Lactam Antibiotics | Inhibitor (Substrate Mimic) | Binds and forms a stable, long-lived acyl-enzyme intermediate. oup.com | Inhibits transpeptidation, leading to a weakened cell wall and bacterial death. coohom.com |

Implications for D-Alanine Metabolic Pathways and Their Regulation in Bacteria

The synthesis of the D-Ala-D-Ala dipeptide is a crucial prerequisite for peptidoglycan formation and is managed by the D-alanine metabolic pathway. This pathway involves two key enzymes: alanine (B10760859) racemase, which converts L-alanine to D-alanine, and D-alanine:D-alanine ligase (Ddl), which joins two molecules of D-alanine. nih.gov The resulting D-Ala-D-Ala is then added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor necessary for cell wall construction. frontiersin.org

The introduction of this compound as a substrate mimic can have significant implications for the regulation of this pathway. The presence of an excess of a D-Ala-D-Ala analog can potentially lead to feedback inhibition or altered regulation of the enzymes involved in D-alanine metabolism. Studies have shown that the intracellular concentration of D-alanine is tightly regulated and that its accumulation can lead to a downregulation of genes involved in peptidoglycan biosynthesis, including those for transpeptidases. nih.gov

Furthermore, compounds that interfere with this pathway, such as the D-alanine analog D-cycloserine, inhibit both alanine racemase and Ddl, leading to defects in the cell wall and inhibition of bacterial growth. nih.govnih.govnih.gov While this compound is primarily used to study the final transpeptidation step, its structural similarity to the product of Ddl suggests it could influence the regulatory networks governing D-alanine availability and peptidoglycan precursor synthesis.

Influence on Bacterial Resistance Mechanisms Beyond Beta-Lactamases

While the production of beta-lactamase enzymes that degrade β-lactam antibiotics is a major resistance strategy, bacteria have evolved other sophisticated mechanisms to evade cell wall-targeting antibiotics. coohom.com The use of substrate mimics like this compound helps in understanding these alternative resistance pathways.

A primary mechanism of resistance to β-lactam antibiotics involves mutations in the genes encoding PBPs. etflin.com These mutations can alter the structure of the PBP active site, reducing the binding affinity of the antibiotic while still allowing the enzyme to process its natural substrate, albeit sometimes with reduced efficiency. oup.comresearchgate.net

By using this compound in binding and activity assays with both wild-type and mutated PBPs, researchers can quantify the impact of specific mutations on substrate recognition and turnover. For instance, mutations near the active site serine of PBP2x in Streptococcus pneumoniae have been shown to significantly lower the acylation efficiency for β-lactams. researchgate.net Similarly, specific amino acid substitutions in the PBPs of vancomycin-resistant enterococci (VRE) have been identified that may facilitate the use of the alternative D-Ala-D-Lac precursor, a key feature of vancomycin (B549263) resistance. nih.gov

Table 2: Examples of PBP Mutations and Their Effects on Ligand Binding

| Organism | PBP | Mutation(s) | Effect on Binding/Activity |

|---|---|---|---|

| Streptococcus pneumoniae | PBP2x | Gln552 -> Glu | Reduced affinity for β-lactam antibiotics. researchgate.net |

| Streptococcus pneumoniae | PBP2x | Thr550 -> Ala | Lowered acylation efficiency for cefotaxime. researchgate.net |

| Neisseria gonorrhoeae | PBP2 | Ala501 -> Thr/Val/Pro | Increased resistance to cephalosporins. nih.gov |

| Enterococcus faecalis (VRE) | PBP1B | Thr491 -> Asn | Shift in substrate preference from D-Ala-D-Ala to D-Ala-D-Lac. nih.gov |

Bacteria can exhibit adaptive responses to the stress of cell wall synthesis inhibition. youtube.com This can involve global changes in gene expression, leading to alterations in cell physiology and metabolism. nih.gov When faced with compounds that mimic their essential substrates, bacteria may evolve mechanisms to discriminate more effectively between the mimic and the natural substrate.

Studies on the L-forms of Proteus mirabilis, which are cell wall-deficient variants that can grow in the presence of penicillin, have shown the presence of a DD-carboxypeptidase with significantly lower penicillin sensitivity compared to the enzyme in the bacterial form. nih.gov This suggests an adaptive alteration in enzyme properties to function in the presence of a cell wall synthesis inhibitor.

Furthermore, the d-alanylation of lipoteichoic acids (LTA), a process that modifies another major component of the Gram-positive cell wall, has been shown to play a role in the interaction with the host immune system and contributes to resistance against host defense peptides. nih.gov While not directly related to PBP-substrate interactions, it highlights the multifaceted adaptive strategies bacteria employ to protect their cell envelope. The study of how bacteria respond to prolonged exposure to substrate mimics like this compound can provide valuable insights into the evolution of these complex resistance networks.

Advanced Research Methodologies and Analytical Techniques

Quantitative Enzymatic Assays for Substrate Turnover, Enzyme Kinetics, and Inhibition Studies

Quantitative enzymatic assays are fundamental to characterizing the interaction between a substrate like N-(Phenylacetyl)-D-alanyl-D-alanine and its target enzymes, such as D-alanyl-D-alanine ligase (Ddl) and penicillin-binding proteins (PBPs). These assays measure the rate of the enzymatic reaction, providing crucial data on substrate turnover, the efficiency of the enzyme (kinetics), and the potency of inhibitors.

Substrate Turnover and Enzyme Kinetics: The kinetics of enzymes that process D-alanine-containing substrates are often studied to determine key parameters like the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). For instance, D-alanine–D-alanine ligase (Ddl), an essential enzyme in peptidoglycan biosynthesis, catalyzes the ATP-dependent ligation of two D-alanine molecules. nih.gov The catalytic mechanism proceeds through an ordered ter-ter reaction involving the formation of a D-alanyl-phosphate intermediate. nih.gov Kinetic studies on Ddl from Thermus thermophilus (TtDdl) have shown that the enzyme's efficiency is significantly enhanced by monovalent cations like potassium (K⁺), which leads to a decrease in the Kₘ for both D-alanine substrates without affecting the kcat, suggesting that product release is the rate-limiting step. nih.gov

High-sensitivity fluorescent assays have been developed to continuously monitor the release of D-alanine from substrates by enzymes like DD-carboxypeptidases. One such assay uses a D-amino acid oxidase/horseradish peroxidase (DAO/HRP) coupled system with fluorogenic substrates like Amplex Red, achieving sensitivity in the picomole range. nih.gov These methods are suitable for characterizing the activity of enzymes like Escherichia coli penicillin-binding protein 5 on substrates analogous to the D-alanyl-D-alanine terminus, such as diacetyl-L-Lys-D-Ala-D-Ala. nih.gov

Inhibition Studies: Enzyme inhibition assays are critical for evaluating compounds that target bacterial cell wall synthesis. These studies determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, mixed). For example, various compounds are tested for their ability to inhibit enzymes like tyrosinase or angiotensin-I-converting enzyme (ACE), with Lineweaver-Burk plots used to elucidate the inhibition mechanism. researchgate.netresearchgate.netmdpi.com A competitive inhibitor will increase the apparent Kₘ of the substrate without changing the maximum velocity (Vₘₐₓ), as it competes for the same active site. mdpi.com

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

| T. thermophilus Ddl | D-Alanine | Kₘ | Decreases with K⁺ | nih.gov |

| E. coli PBP 5 | diacetyl-L-Lys-D-Ala-D-Ala | Activity Assay | Sensitive to pmol range | nih.gov |

| Tyrosinase | Kojic Acid (example) | Inhibition Type | Competitive | mdpi.com |

| Tyrosinase | Benzoic Acid (example) | IC₅₀ | 119 µM | mdpi.com |

High-Resolution Mass Spectrometry for Identification and Quantification of Metabolites and Reaction Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and precise quantification of molecules like this compound and its metabolic products. Techniques such as liquid chromatography-electrospray ionization-quadrupole-quadrupole (LC-ESI-QQ) mass spectrometry allow for the sensitive detection of dipeptides like D-alanyl-D-alanine.

HRMS provides high mass accuracy, enabling the determination of elemental compositions and distinguishing between compounds with very similar masses. In enzymatic assays, HRMS can be used to monitor the depletion of the substrate and the formation of the product over time, providing a direct measure of enzyme activity. For example, the product D-alanyl-D-alanine has a known mass spectrum that can be used for its identification in complex mixtures. Furthermore, solid-phase extraction (SPE) coupled with inductively coupled plasma mass spectrometry (ICP-MS) has been used for the quantification of analytes after interaction with custom-synthesized materials, such as those derived from N-methacryloyl-L-alanine, demonstrating the versatility of combining separation techniques with mass spectrometry for analytical purposes. nih.gov

Isotopic Labeling Studies (e.g., ¹³C, ¹⁵N) for Elucidating Reaction Mechanisms and Pathway Tracing

Isotopic labeling, using stable isotopes such as ¹³C and ¹⁵N, is a powerful technique for tracing the metabolic fate of molecules and elucidating complex reaction mechanisms. By replacing specific atoms in this compound with their heavier isotopes, researchers can track the molecule through enzymatic reactions using mass spectrometry or NMR spectroscopy. nih.govisotope.comsigmaaldrich.comsigmaaldrich.comisotope.com

For instance, enantiomer-specific isotope analysis (ESIA) has been used to investigate the nitrogen isotopic composition (δ¹⁵N) of D- and L-alanine in microbial processes. jamstec.go.jp Studies on various bacteria have shown that D-alanine in the peptidoglycan is typically depleted in ¹⁵N compared to L-alanine, suggesting that enzymatic pathways, such as those involving alanine (B10760859) racemase and Ddl, control this isotopic fractionation. jamstec.go.jp Such analyses can help determine the origins of chiral molecules in biological systems. jamstec.go.jp

In mechanistic studies, labeled substrates can pinpoint which bonds are broken and formed during catalysis. For D-alanyl-D-alanine ligase, using ¹⁸O-labeled substrates could help confirm the pathway of phosphoryl transfer and nucleophilic attack. Tandem mass spectrometry can then be used to locate the heavy isotope labels within the product molecules, providing definitive evidence for a proposed mechanism. nih.gov

| Isotope | Application | Technique | Finding | Reference |

| ¹⁵N | Enantiomer-specific analysis | GC-IRMS | D-alanine is ¹⁵N-depleted in bacterial peptidoglycan. | jamstec.go.jp |

| ¹³C, ¹⁵N | Metabolomics, Proteomics | NMR, MS | Used to probe structure and binding of macromolecules. | isotope.comisotope.com |

| ¹³C, ¹⁵N | Pathway Tracing | Mass Spectrometry | Allows for the discrimination between different isotopic states of a peptide. | nih.gov |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for quantifying the thermodynamics of molecular interactions in solution. nih.govspringernature.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (dissociation constant, Kₔ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govnih.gov

In the context of this compound, ITC can be used to characterize its binding to target enzymes or antibacterial agents like vancomycin (B549263). By titrating the ligand into a solution containing the macromolecule, a binding isotherm is generated. Fitting this data to a binding model yields a complete thermodynamic profile of the interaction. For example, ITC has been used to measure the enthalpy of alanine peptide helix formation, demonstrating its utility in dissecting the energetic contributions to molecular structure and interactions. stanford.edu The technique is sensitive enough to reveal information about different binding sites and the influence of solvent participation in the binding thermodynamics. nih.govrsc.org

| Interacting Molecules | Thermodynamic Parameter | Typical Value Range | Technique | Reference |

| Peptide-Lipid Vesicles | ΔG (Free Energy) | -8.5 to -11.5 kcal/mol | ITC | nih.gov |

| Peptide-Lipid Vesicles | ΔH (Enthalpy) | +6.3 to +26.5 kcal/mol | ITC | nih.gov |

| La³⁺-Alanine Peptide | Kₔ (Dissociation Constant) | ~5 µM | ITC | stanford.edu |

| La³⁺-Alanine Peptide | Stoichiometry (n) | ~1 | ITC | stanford.edu |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. bioradiations.com It provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ). bioradiations.comnih.gov

SPR is particularly well-suited for studying the interaction of ligands like this compound with their targets. A landmark application involves analyzing the binding of the antibiotic vancomycin to surfaces functionalized with D-Ala-D-Ala terminated peptides. harvard.edu In such experiments, one molecule (e.g., the enzyme or a peptide) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. By monitoring this signal over time during association and dissociation phases, a sensorgram is produced, which is then fitted to kinetic models. nih.gov These studies have provided quantitative estimates for the binding affinity of vancomycin to its target and have been used to compare the binding of monovalent and divalent forms of the antibiotic. harvard.edu

| Interacting Molecules | Kinetic Parameter | Measured Value | Technique | Reference |

| Vancomycin - D-Ala-D-Ala Surface | Kₔ (Dissociation Constant) | ~1.1 µM | SPR | harvard.edu |

| L-Phenylalanine - Imprinted Polymer | Limit of Detection | 0.0085 µM | SPR | mdpi.comresearchgate.net |

| Antibody - β-amyloid (example) | kₐ (Association Rate) | Varies with conditions | SPR | bioradiations.com |

| Antibody - β-amyloid (example) | kₔ (Dissociation Rate) | Varies with conditions | SPR | bioradiations.com |

Differential Scanning Fluorimetry (DSF) for Thermal Stability and Ligand Binding Assessment

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and high-throughput method used to assess the thermal stability of a protein in different conditions and to screen for ligand binding. nih.gov The technique monitors the unfolding of a protein as a function of temperature by measuring the fluorescence of an environmentally sensitive dye that binds to exposed hydrophobic regions of the unfolded protein. nih.gov

The binding of a ligand, such as this compound, to its target enzyme typically stabilizes the protein's folded state. This stabilization results in an increase in the protein's melting temperature (Tₘ), which is observed as a shift in the unfolding curve. The magnitude of this thermal shift (ΔTₘ) is related to the affinity of the ligand. nih.gov While direct DSF data for this compound is not prominently published, the stability of related enzymes like E. coli D-alanyl,D-alanine ligase B (DdlB) has been characterized using complementary biophysical methods like circular dichroism and differential scanning calorimetry. These studies revealed a melting temperature of 52.68 °C at pH 5.4, providing a baseline for how ligands might influence stability. nih.gov DSF provides a powerful screening tool to identify compounds that bind to and stabilize a target protein, making it valuable in the early stages of drug discovery. nih.gov

Emerging Perspectives and Future Research Trajectories

The foundational D-alanyl-D-alanine motif, exemplified by N-(Phenylacetyl)-D-alanyl-D-alanine, continues to be a cornerstone in the study of bacterial cell wall biosynthesis. Current and future research is expanding from this base, venturing into the design of sophisticated probes, the discovery of new enzymatic interactions, and a deeper understanding of antibiotic resistance.

Q & A

Q. What synthetic methodologies are recommended for preparing enantiomerically pure N-(Phenylacetyl)-D-alanyl-D-alanine?

Solid-phase peptide synthesis (SPPS) is a common approach, utilizing Fmoc- or Boc-protected D-alanine residues. Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) can ensure enantiomeric purity. Post-synthesis, chiral HPLC or capillary electrophoresis should be employed to verify stereochemical integrity, with NMR (e.g., , ) confirming structural fidelity .

Q. How can researchers validate the stereochemical configuration of this compound?

X-ray crystallography is definitive for absolute configuration determination. Circular dichroism (CD) spectroscopy can also indicate chiral centers by comparing spectra to known D-alanyl-D-alanine derivatives. Enzymatic assays with DD-peptidases (e.g., Streptomyces R61), which selectively hydrolyze D(R)-enantiomers, provide functional validation of stereochemistry .

Q. What analytical techniques are critical for assessing purity and stability of this compound under varying pH and temperature?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (e.g., C18 columns) confirm molecular weight and purity. Stability studies should monitor degradation via LC-MS at pH 2.5–9 and 30–70°C. Infrared (IR) spectroscopy can track amide bond integrity, particularly under acidic or thermal stress .

Advanced Research Questions

Q. How does the phenylacetyl moiety in this compound influence substrate recognition by β-lactamases compared to acetylated analogues?

Molecular modeling of class C β-lactamases (e.g., P99) suggests the phenylacetyl group may occupy hydrophobic pockets near conserved Asn and Lys residues, altering binding kinetics. Unlike acetylated substrates, the bulkier phenyl group disrupts hydrogen bonding with active-site residues, reducing catalytic efficiency but broadening substrate tolerance .

Q. Why do certain β-lactamases hydrolyze both enantiomers of this compound, contradicting their typical L(S)-preference?

Structural flexibility in the β-lactamase active site (e.g., TEM-2) allows accommodation of D(R)-enantiomers through alternative hydrogen-bonding networks. Kinetic assays with enantiopure substrates reveal lower for D(R), suggesting evolutionary adaptation to diverse peptidoglycan mimics .

Q. What experimental strategies resolve contradictions in reported stereospecificity of DD-peptidases toward this compound?

Q. How does this compound inform vancomycin resistance mechanisms in Enterococcus faecium?

Vancomycin resistance proteins VanH and VanA synthesize D-alanyl-D-2-hydroxybutyrate, a peptidoglycan precursor with reduced vancomycin affinity. Surface plasmon resonance (SPR) assays comparing binding constants () of synthetic precursors (e.g., mM for D-2-hydroxybutyrate vs. 54 µM for D-alanyl-D-alanine) quantify resistance at the molecular level .

Q. Can molecular docking studies predict interactions between this compound and antibiotic targets like penicillin-binding proteins (PBPs)?

Docking simulations (e.g., AutoDock Vina) using PBP crystal structures (PDB: 3PTE) identify key residues (e.g., Ser62, Lys65) involved in acylation. Free energy calculations (MM/GBSA) further rank binding affinities, guiding rational design of β-lactamase-resistant inhibitors .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.